- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional GroupsJournal of Organic Chemistry, 2017, 82(1), 532-540,
Cas no 916677-41-3 ((S)-4-Aminohex-5-enoic acid hydroChloride)

916677-41-3 structure
Produktname:(S)-4-Aminohex-5-enoic acid hydroChloride
CAS-Nr.:916677-41-3
MF:C6H12ClNO2
MW:165.617980957031
CID:4719693
(S)-4-Aminohex-5-enoic acid hydroChloride Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (S)-4-Aminohex-5-enoic acid hydroChloride
-
- Inchi: 1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1
- InChI-Schlüssel: FBNKOYLPAMUOHS-NUBCRITNSA-N
- Lächelt: [C@@H](N)(C=C)CCC(=O)O.Cl
Berechnete Eigenschaften
- Genaue Masse: 165.0556563 g/mol
- Monoisotopenmasse: 165.0556563 g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 3
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 4
- Komplexität: 112
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 1
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 63.3
- Molekulargewicht: 165.62
(S)-4-Aminohex-5-enoic acid hydroChloride Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB10222-5g |
(S)-4-aminohex-5-enoic acid hydrochloride |
916677-41-3 | 95% | 5g |
$2499 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-250mg |
(S)-4-aminohex-5-enoic acid hydrochloride |
916677-41-3 | 98% | 250mg |
¥7173.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539292-1g |
(S)-4-aminohex-5-enoic acid hydrochloride |
916677-41-3 | 98% | 1g |
¥16748.00 | 2024-04-25 |
(S)-4-Aminohex-5-enoic acid hydroChloride Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 -
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
1.3 Solvents: Diethyl ether ; rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
1.2 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
1.3 Solvents: Diethyl ether ; rt
1.4 Reagents: Ammonium chloride Solvents: Water ; rt
1.5 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
Referenz
Synthetic Routes 2
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
1.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
2.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
3.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
Referenz
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional GroupsJournal of Organic Chemistry, 2017, 82(1), 532-540,
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Synthesis of vigabatrinHeterocycles, 2006, 68(10), 2031-2036,
Synthetic Routes 4
Reaktionsbedingungen
1.1 -
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
2.2 Solvents: Diethyl ether ; rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
2.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
2.2 Solvents: Diethyl ether ; rt
2.3 Reagents: Ammonium chloride Solvents: Water ; rt
2.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
3.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
3.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
4.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
5.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
Referenz
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional GroupsJournal of Organic Chemistry, 2017, 82(1), 532-540,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
Referenz
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional GroupsJournal of Organic Chemistry, 2017, 82(1), 532-540,
Synthetic Routes 6
Reaktionsbedingungen
1.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
Referenz
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional GroupsJournal of Organic Chemistry, 2017, 82(1), 532-540,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ; 20 min, rt
2.4 Reagents: Isopropanol ; rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
2.3 Solvents: Acetone ; 20 min, rt
2.4 Reagents: Isopropanol ; rt
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Synthesis of vigabatrinHeterocycles, 2006, 68(10), 2031-2036,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 40 h, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ; 20 min, rt
4.4 Reagents: Isopropanol ; rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
3.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
4.3 Solvents: Acetone ; 20 min, rt
4.4 Reagents: Isopropanol ; rt
5.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
5.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Synthesis of vigabatrinHeterocycles, 2006, 68(10), 2031-2036,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ; 20 min, rt
3.4 Reagents: Isopropanol ; rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; rt
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; 20 h, rt
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
3.3 Solvents: Acetone ; 20 min, rt
3.4 Reagents: Isopropanol ; rt
4.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
4.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Synthesis of vigabatrinHeterocycles, 2006, 68(10), 2031-2036,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Referenz
- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-RearrangementJournal of the American Chemical Society, 2012, 134(45), 18495-18498,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ; 20 min, rt
1.4 Reagents: Isopropanol ; rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Acetone ; 20 min, rt
1.4 Reagents: Isopropanol ; rt
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 2 h, 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referenz
- Synthesis of vigabatrinHeterocycles, 2006, 68(10), 2031-2036,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Solvents: Diethyl ether ; 12 h, 4 °C
1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
1.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Referenz
- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-RearrangementJournal of the American Chemical Society, 2012, 134(45), 18495-18498,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 d, 80 °C
1.2 Reagents: Pyridine Solvents: Benzene ; 12 h
2.1 Solvents: Diethyl ether ; 12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Pyridine Solvents: Benzene ; 12 h
2.1 Solvents: Diethyl ether ; 12 h, 4 °C
2.2 Catalysts: Palladium trifluoroacetate , (R)-2,2′-Isopropylidenebis(4-phenyl-2-oxazoline) Solvents: Methanol ; 5 d, -15 °C
2.3 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 12 h, 23 °C
2.4 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran , 1,2-Dimethoxyethane ; -78 °C; -78 °C → 0 °C; 2 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Referenz
- Catalytic Enantioselective Allylic Amination of Unactivated Terminal Olefins via an Ene Reaction/[2,3]-RearrangementJournal of the American Chemical Society, 2012, 134(45), 18495-18498,
Synthetic Routes 14
Reaktionsbedingungen
1.1 Reagents: Potassium tert-butoxide Solvents: Diethyl ether ; 2 h, rt
1.2 Solvents: Diethyl ether ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
1.2 Solvents: Diethyl ether ; rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.4 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt
2.1 Reagents: Potassium carbonate Solvents: 2,2,2-Trifluoroethanol ; 0.5 h, rt
2.2 Reagents: 3,5-Di-tert-butyl-1,2-benzoquinone , Water Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 24 h, 50 °C
3.1 Reagents: Bis(trifluoroacetoxy)iodobenzene Solvents: Acetonitrile , Water ; rt
4.1 Reagents: Hydrochloric acid Solvents: Water ; rt → reflux
Referenz
- Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional GroupsJournal of Organic Chemistry, 2017, 82(1), 532-540,
(S)-4-Aminohex-5-enoic acid hydroChloride Raw materials
- 5-Hexenoic acid, 4-[(phenylsulfonyl)amino]-, (4S)-
- Benzenesulfonamide, N-[(1S)-1-(2-hydroxyethyl)-2-propen-1-yl]-4-methyl-
- BENZENESULFONAMIDE, 4-METHYL-N-[(1S)-1-(2-OXOETHYL)-2-PROPEN-1-YL]-
- tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate
- 3,5-Di-tert-butyl-o-benzoquinone
- Benzenesulfonamide
- METHOXYMETHYLENETRIPHENYLPHOSPHORANE
- 3-PYRROLIDINONE, 5-ETHENYL-1-[(4-METHYLPHENYL)SULFONYL]-, (5S)-
- methyl(triphenyl)phosphonium;iodide
- Methyl 5-Hexenoate
- (5S)-1-[3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl]-5-ethenyl-2-pyrrolidinone
- 2-Pyrrolidinone, 5-ethenyl-, (S)-
- tert-butyl (2S)-2-formylpyrrolidine-1-carboxylate
- Bis(phenylsulfonyl)sulfur diimide
(S)-4-Aminohex-5-enoic acid hydroChloride Preparation Products
(S)-4-Aminohex-5-enoic acid hydroChloride Verwandte Literatur
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
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